Cas no 887861-75-8 (N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-3,4-difluorobenzamide)

N-{1-(Benzenesulfonyl)pyrrolidin-2-ylmethyl}-3,4-difluorobenzamide is a synthetic organic compound featuring a pyrrolidine core functionalized with a benzenesulfonyl group and a 3,4-difluorobenzamide moiety. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the development of bioactive molecules. The presence of the sulfonyl group enhances stability and may influence binding interactions, while the difluorobenzamide segment offers opportunities for targeted modifications. Its well-defined chemical properties make it suitable for applications in drug discovery, where precise molecular tuning is critical. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-3,4-difluorobenzamide structure
887861-75-8 structure
Product Name:N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-3,4-difluorobenzamide
CAS No:887861-75-8
MF:C18H18F2N2O3S
MW:380.408930301666
CID:6566086
Update Time:2025-06-09

N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-3,4-difluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-3,4-difluorobenzamide
    • Benzamide, 3,4-difluoro-N-[[1-(phenylsulfonyl)-2-pyrrolidinyl]methyl]-
    • Inchi: 1S/C18H18F2N2O3S/c19-16-9-8-13(11-17(16)20)18(23)21-12-14-5-4-10-22(14)26(24,25)15-6-2-1-3-7-15/h1-3,6-9,11,14H,4-5,10,12H2,(H,21,23)
    • InChI Key: OZXYSNQHKAVLLS-UHFFFAOYSA-N
    • SMILES: C(NCC1CCCN1S(C1=CC=CC=C1)(=O)=O)(=O)C1=CC=C(F)C(F)=C1

Experimental Properties

  • Density: 1.352±0.06 g/cm3(Predicted)
  • pka: 13.23±0.46(Predicted)

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F2574-0086-2μmol
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-difluorobenzamide
887861-75-8 90%+
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N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-3,4-difluorobenzamide Related Literature

Additional information on N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-3,4-difluorobenzamide

Research Briefing on N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-3,4-difluorobenzamide (CAS: 887861-75-8)

The compound N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-3,4-difluorobenzamide (CAS: 887861-75-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the context of enzyme inhibition and targeted drug delivery. The benzenesulfonyl and difluorobenzamide moieties are of particular interest due to their known roles in enhancing binding affinity and metabolic stability.

Recent studies have focused on the synthesis and optimization of this compound to improve its pharmacokinetic and pharmacodynamic properties. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that significantly increased the yield and purity of N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-3,4-difluorobenzamide, making it more feasible for large-scale production. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use in vivo.

In vitro and in vivo evaluations have demonstrated promising results. For instance, research published in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits potent inhibitory activity against specific proteases implicated in inflammatory diseases. The IC50 values were found to be in the low micromolar range, suggesting high efficacy. Furthermore, molecular docking studies revealed that the compound binds selectively to the active site of the target enzyme, providing a rationale for its specificity.

Another area of exploration is the compound's potential as a prodrug. A 2024 study in the European Journal of Pharmaceutical Sciences investigated its conversion into active metabolites in various biological matrices. The findings indicated that N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-3,4-difluorobenzamide undergoes enzymatic cleavage in the liver, releasing active species that exhibit prolonged therapeutic effects. This property could be leveraged for designing sustained-release formulations.

Despite these advancements, challenges remain. Issues such as solubility and bioavailability need to be addressed to fully realize the compound's therapeutic potential. Ongoing research is exploring the use of nanocarriers and co-crystals to enhance these properties. Preliminary data from these studies are encouraging, but further validation is required.

In conclusion, N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-3,4-difluorobenzamide represents a promising candidate for drug development, with applications ranging from anti-inflammatory therapies to targeted drug delivery. Continued research and optimization are essential to overcome existing limitations and translate these findings into clinical applications.

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